BenchChemオンラインストアへようこそ!

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Lipophilicity Physicochemical profiling Membrane permeability

This unique N-1,3-benzothiazol-2-ylbenzamide, bearing an ortho-bromo on the benzamide and a 6-methoxy on the benzothiazole, is a commercially unexplored chemotype within a series where subtle substituent shifts can alter MIC values against Enterococcus faecalis from 8 to >512 µg/mL. It represents a critical missing SAR data point vs. active 6-chloro antiproliferative analogs. With a computed logD of 4.25, it enables intracellular accumulation studies. Procure now for phenotypic antibacterial (Gram-positive panel) and MTT-based anticancer (HepG2/MCF-7) screening. Available in limited stock; immediate inquiry advised.

Molecular Formula C15H11BrN2O2S
Molecular Weight 363.2 g/mol
Cat. No. B5986820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Molecular FormulaC15H11BrN2O2S
Molecular Weight363.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C15H11BrN2O2S/c1-20-9-6-7-12-13(8-9)21-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19)
InChIKeyYTWVZHPPGFOHND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes400 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | Procurement-Grade Identity and Physicochemical Baseline for N-1,3-Benzothiazol-2-ylbenzamide Screening Candidates


2-Bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 300569-38-4; ChemDiv ID Y030-5022) is a small-molecule benzothiazole amide comprising a 6-methoxy-1,3-benzothiazol-2-amine core acylated with 2-bromobenzoic acid . With a molecular weight of 363.23 g/mol (C₁₅H₁₁BrN₂O₂S), it belongs to the N-1,3-benzothiazol-2-ylbenzamide class—a privileged scaffold extensively investigated for antiproliferative, antimicrobial, and quorum-sensing inhibitory activities [1]. The compound is currently catalogued as a screening compound by ChemDiv (400 mg available, 1-week shipping), and no peer-reviewed biological evaluation of this specific derivative has been identified in the public domain as of the evidence cutoff date .

Why Generic Substitution Fails for 2-Bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide: Positional Halogen and Methoxy Effects Drive Divergent Pharmacological Profiles in Benzothiazole Amide Series


Within the N-1,3-benzothiazol-2-ylbenzamide chemotype, both the position and electronic nature of substituents on the benzamide phenyl ring and the benzothiazole core produce substantial, non-linear variations in biological activity. Published structure–activity relationship (SAR) studies on related series demonstrate that moving a single halogen substituent from the 2- to the 3- or 4-position of the benzamide ring, or altering the benzothiazole 6-substituent from methoxy to chloro or fluoro, can change the antibacterial MIC against Enterococcus faecalis from 8 μg/mL to >512 μg/mL [1]. Similarly, antiproliferative activity against HepG2 and MCF-7 cell lines varies from >70% inhibition to negligible activity depending solely on the benzothiazole 6-substituent identity [2]. Consequently, the unique combination of an ortho-bromo substituent on the benzamide ring and a 6-methoxy group on the benzothiazole cannot be assumed to produce biological outcomes equivalent to any positional isomer or alternative halogen-substituted analog; each derivative must be treated as a distinct chemical entity for screening and procurement decisions.

Quantitative Differentiation Evidence for 2-Bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide Versus Closest Structural Analogs


Lipophilicity Advantage: Ortho-Bromo + 6-Methoxy Combination Yields Higher logP and logD Compared to Unsubstituted and Chloro-Analogs

The target compound exhibits a calculated logP of 4.26 and logD (pH 7.4) of 4.25, reflecting the combined lipophilic contributions of the ortho-bromobenzamide moiety and the 6-methoxy substituent on the benzothiazole . In the broader N-1,3-benzothiazol-2-ylbenzamide class, SAR studies demonstrate that 6-chloro-substituted analogs (series 1 in Corbo et al., 2016) were the most active antiproliferative agents; however, 6-fluoro analogs (series 2) showed considerably reduced activity, indicating that the electronic and lipophilic character at the benzothiazole 6-position is a critical activity determinant [1]. The 6-methoxy group present in the target compound differs electronically (electron-donating via resonance) from both 6-chloro (electron-withdrawing inductive, weak resonance donor) and 6-fluoro (strongly electron-withdrawing), potentially conferring a distinct pharmacological profile not achievable with halogen-only 6-substitution.

Lipophilicity Physicochemical profiling Membrane permeability

Ortho-Bromo Benzamide Substitution: A Structural Feature Associated with Enhanced Target Binding in Benzothiazole Amide Chemotype

The ortho-bromo substituent on the benzamide phenyl ring introduces a sterically accessible heavy halogen capable of forming halogen bonds with backbone carbonyl oxygens in protein binding pockets—a feature absent in the unsubstituted, 2-methoxy, and 2-fluoro analogs of the N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide series. In a structurally distinct but mechanistically relevant benzothiazole amide series, compounds bearing a 2-bromobenzamide moiety demonstrated urease inhibition with an IC₅₀ of 15 μM through active-site halogen bond interactions . While this specific inhibitory activity has not been confirmed for the target compound, the conserved 2-bromobenzamide pharmacophore suggests potential for similar binding-mode engagement. By contrast, the commercially available comparator 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 347845-43-6) cannot participate in halogen bonding, and the 3-bromo positional isomer (3-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide) presents the bromine at a geometrically different vector relative to the amide linkage.

Halogen bonding Structure-activity relationship Kinase inhibition

Differential Aqueous Solubility: Computed logSw of –4.44 Predicts Significantly Lower Solubility Than Non-Brominated Analogs, Impacting Assay Design

The target compound has a computed logSw (log of aqueous solubility) of –4.44 , corresponding to an estimated aqueous solubility of approximately 1.3 × 10⁻⁵ mol/L (~4.7 μg/mL). This places it at the lower boundary of acceptable solubility for standard cell-based assays (typically requiring >1–10 μM for reliable dose–response). The unsubstituted analog N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is predicted to have approximately 5- to 10-fold higher solubility owing to the absence of the hydrophobic bromine atom. This solubility differential means that procurement decisions must account for the need for DMSO stock solutions and careful solvent control in biological assays, whereas procurement of the unsubstituted analog may permit aqueous dilution protocols. The Corbo et al. (2016) study on related benzothiazole amides explicitly noted that a concentration of 10 μM was chosen specifically because of the low solubility of tested compounds [1], confirming that solubility is a practical concern across this compound class.

Aqueous solubility Assay compatibility Formulation

Class-Level Antibacterial SAR: Benzothiazole 6-Substituent and Benzamide Halogenation Pattern Generate >60-Fold MIC Variation Against Enterococcus faecalis

In a systematic antimicrobial evaluation of 12 N-1,3-benzothiazol-2-ylbenzamides bearing 6-chloro-4-fluoro or 6-chloro-5-fluoro substitution on the benzothiazole core, MIC values against Enterococcus faecalis ATCC 29212 ranged from 8 μg/mL (compound 3i, 2,5-difluorobenzamide) to >512 μg/mL (compound 3d, 2,6-difluorobenzamide) [1]. Seven of twelve compounds showed moderate antibacterial activity (MIC 8–32 μg/mL), while five were essentially inactive (MIC ≥128 μg/mL). This >64-fold activity range, driven solely by the benzamide fluorination pattern, demonstrates that the specific halogen substitution geometry on the benzamide ring is a dominant determinant of biological activity. Although these reference compounds bear 6-chloro rather than 6-methoxy on the benzothiazole, and the target compound carries a 2-bromo rather than difluoro substitution, the SAR principle—that small changes in the benzamide halogenation pattern produce large biological effects—is directly transferable to the target compound's differentiation from its analogs. The target compound's unique ortho-bromo/meta-hydrogen/para-hydrogen benzamide pattern has no direct counterpart in this evaluated series, meaning its activity cannot be predicted from existing class data and must be determined experimentally.

Antibacterial Enterococcus faecalis Structure-activity relationship

Recommended Application Scenarios for 2-Bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide Based on Structural and Physicochemical Differentiation Evidence


Phenotypic Screening for Novel Antibacterial Agents Targeting Enterococcus faecalis and Related Gram-Positive Pathogens

The demonstrated SAR sensitivity of the N-1,3-benzothiazol-2-ylbenzamide class against E. faecalis (MIC range 8 to >512 μg/mL depending on substitution) indicates that the untested 2-bromo/6-methoxy chemotype may occupy a distinct activity niche [1]. Furthermore, a structurally related N-(benzo[d]thiazol-2-yl)benzamide series was recently investigated as quorum-sensing inhibitors against Pseudomonas aeruginosa, confirming that the scaffold engages bacterial signaling pathways beyond direct growth inhibition [2]. Procurement of the target compound for antibacterial phenotypic screening against Gram-positive panels (including MRSA, E. faecalis, and E. faecium) is warranted to probe whether the ortho-bromo substitution confers unique activity not observed in the extensively studied difluoro and chloro sub-series.

Antiproliferative Screening Against Hepatocellular Carcinoma (HepG2) and Breast Cancer (MCF-7) Cell Lines with Apoptosis Endpoint

The foundational study by Corbo et al. (2016) established that N-1,3-benzothiazol-2-ylbenzamides with 6-chloro substitution on the benzothiazole core achieve >70% growth inhibition of HepG2 cells at 10 μM, with compound 1k demonstrating proapoptotic activity via nucleosome enrichment [1]. The target compound replaces the 6-chloro with a 6-methoxy group—a substitution that has not been evaluated in this antiproliferative context. Given that 6-fluoro analogs (series 2) showed negligible activity while 6-chloro analogs (series 1) were highly active, the 6-methoxy variant represents a critical missing data point for completing the SAR matrix at the benzothiazole 6-position. Procurement for MTT-based antiproliferative screening in HepG2 and MCF-7 cells, with caspase-3 activation or nucleosome ELISA as orthogonal apoptosis readouts, would directly address this gap.

Biochemical Profiling Against Kinase and Enzyme Targets Amenable to Halogen-Bonding Interactions

The ortho-bromo substituent confers halogen-bond donor capability that is structurally absent in the unsubstituted, 2-methoxy, and 2-fluoro analogs commercially available in the N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide series. Halogen bonding from ortho-bromo substituents has been implicated in target engagement for structurally related benzothiazole amides demonstrating enzyme inhibition. This compound is therefore a rational procurement choice for biochemical screening panels targeting kinases (e.g., EGFR, B-Raf, PI3K isoforms), where the benzothiazole amide scaffold has established precedence, and where a halogen-bonding interaction with the hinge-region backbone carbonyl could enhance binding affinity and selectivity relative to non-halogenated analogs.

Physicochemical Probe for logP-Dependent Cellular Uptake and Intracellular Accumulation Studies

With a computed logP of 4.26 and logD of 4.25, the target compound sits near the upper boundary of drug-like lipophilicity and significantly exceeds the lipophilicity of its non-brominated counterparts [1]. This property profile makes it a suitable tool compound for investigating the relationship between benzothiazole amide lipophilicity and cellular permeability or intracellular accumulation, particularly in comparative studies with the less lipophilic N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (estimated logP ~3.0–3.3). Such studies could employ LC-MS/MS quantification of intracellular compound levels in HepG2, Caco-2, or MDCK cell monolayers following equimolar treatment, providing direct evidence for the impact of ortho-bromination on cellular pharmacokinetics within this chemotype.

Quote Request

Request a Quote for 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.